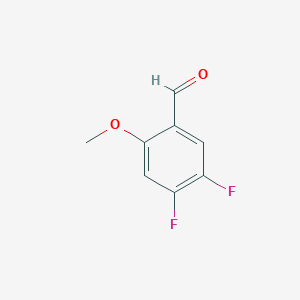

Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Übersicht

Beschreibung

Methyl 1-fluoro-2-oxocyclopentanecarboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related cyclopentane derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of various enantiopure methyl cyclopentanecarboxylates is described, which are important intermediates for the synthesis of S1P1 receptor agonists , and for the transformation of nitrohexofuranoses into cyclopentylamines .

Synthesis Analysis

The synthesis of related cyclopentane derivatives involves several steps, including intramolecular cyclization to form 2-oxabicyclo[2.2.1]heptane derivatives . The scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate isomers is achieved with high enantiomeric and diastereomeric excess, which is crucial for the synthesis of pharmacologically active compounds . These methods could potentially be adapted for the synthesis of methyl 1-fluoro-2-oxocyclopentanecarboxylate by incorporating fluorination steps into the synthetic pathway.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a cyclopentane ring, which can be functionalized with various substituents. The stereochemistry of these compounds is of particular importance, as it can significantly affect their chemical reactivity and interaction with biological targets . The molecular structure analysis of methyl 1-fluoro-2-oxocyclopentanecarboxylate would likely focus on the position of the fluorine atom and the ketone group on the cyclopentane ring.

Chemical Reactions Analysis

The chemical reactivity of cyclopentane derivatives can vary widely depending on their functional groups. For example, the presence of an amino group can facilitate the formation of intermediates for pharmaceutical applications . In the case of fluorinated compounds, such as 5-fluoro-2'-deoxyuridylate, the fluorine atom can participate in the formation of covalent bonds with enzymes, leading to enzyme inhibition . Similarly, methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate is used as a trifluoromethylating agent, indicating that fluorinated cyclopentane derivatives could also exhibit unique reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and stability. For example, the introduction of fluorine atoms often increases the compound's stability and alters its lipophilicity, which can be advantageous in drug design . The specific properties of methyl 1-fluoro-2-oxocyclopentanecarboxylate would need to be determined experimentally, but insights can be gained from the properties of structurally related compounds discussed in the papers.

Wissenschaftliche Forschungsanwendungen

Ring Expansion Reactions : Methyl 1-fluoro-2-oxocyclopentanecarboxylate is involved in ring expansion reactions. A study by Ardura and Sordo (2005) explored the evolution of primary radicals formed from this compound in benzene, revealing its use in creating cyclooctane derivatives through a three-carbon ring expansion process. This indicates its potential in synthetic organic chemistry for constructing complex molecular structures (Ardura & Sordo, 2005).

Nucleotide Modifications : In the field of nucleotide chemistry, methyl 1-fluoro-2-oxocyclopentanecarboxylate's derivatives, particularly those with fluorine substitutions, have been studied for their stability and potential therapeutic applications. Kratschmer and Levy (2017) investigated the effect of various chemical modifications, including 2'-fluoro modifications, on the stability of control oligonucleotides in serum. Their findings are crucial for understanding the in vivo applications of such modified nucleotides (Kratschmer & Levy, 2017).

Development of Fluoroalkyl Amino Reagents : The compound has been utilized in developing fluoroalkyl amino reagents. Schmitt et al. (2017) synthesized fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether, demonstrating the potential of methyl 1-fluoro-2-oxocyclopentanecarboxylate derivatives in synthesizing fluorinated compounds for medicinal and agricultural chemistry (Schmitt et al., 2017).

Synthesis of Antiviral Agents : This compound has been incorporated in the synthesis of novel antiviral agents. For instance, Bouzard et al. (1992) developed a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, demonstrating its relevance in creating potential therapeutic agents (Bouzard et al., 1992).

Electrochemical Studies : Mubarak, Barker, and Peters (2007) employed electrochemical studies to explore the catalytic reduction of derivatives of methyl 1-fluoro-2-oxocyclopentanecarboxylate, leading to the formation of ring-expanded products. This research highlights the compound's utility in electrochemical processes and synthetic methodologies (Mubarak et al., 2007).

Eigenschaften

IUPAC Name |

methyl 1-fluoro-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO3/c1-11-6(10)7(8)4-2-3-5(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEOPPWQOABLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-fluoro-2-oxocyclopentanecarboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

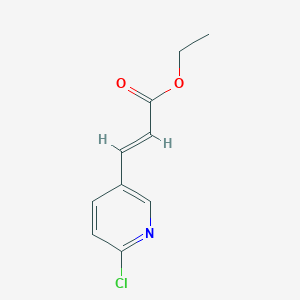

![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)